molecular formula C28H36O15 B13404381 3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one

3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one

Cat. No.: B13404381
M. Wt: 612.6 g/mol
InChI Key: PZXAOBBHZRFNJH-GIQCOQNHSA-N
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Description

The compound “3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one” is a complex organic molecule characterized by multiple hydroxyl groups, methoxy groups, and a unique anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and glycosylation steps to introduce the sugar moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts or reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could lead to the formation of quinones, while reduction could yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.

Biology

In biology, the compound’s multiple hydroxyl groups and sugar moieties could make it a candidate for studying carbohydrate-protein interactions or as a potential inhibitor of glycosidases.

Medicine

In medicine, the compound’s unique structure could be explored for its potential therapeutic properties, such as anti-inflammatory, antioxidant, or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthracene derivatives with hydroxyl and methoxy groups, such as:

  • 1,8-dihydroxyanthraquinone
  • 2-methoxyanthracene-9,10-dione
  • 3,6-dihydroxy-9-methylanthracene

Uniqueness

The uniqueness of “3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one” lies in its specific arrangement of functional groups and sugar moieties, which could confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C28H36O15

Molecular Weight

612.6 g/mol

IUPAC Name

3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one

InChI

InChI=1S/C28H36O15/c1-28(38)6-11-3-10-4-12(39-2)5-14(18(10)21(33)17(11)13(30)7-28)41-27-25(37)23(35)20(32)16(43-27)9-40-26-24(36)22(34)19(31)15(8-29)42-26/h3-5,15-16,19-20,22-27,29,31-38H,6-9H2,1-2H3/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-,28?/m1/s1

InChI Key

PZXAOBBHZRFNJH-GIQCOQNHSA-N

Isomeric SMILES

CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O

Canonical SMILES

CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O

Origin of Product

United States

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